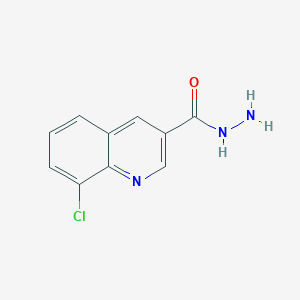

8-Chloroquinoline-3-carbohydrazide

Description

Significance of the Quinoline (B57606) Moiety in Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of medicinal and synthetic chemistry. nih.govnih.gov Its structural motif is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govnih.gov This has rendered quinoline and its derivatives as privileged structures in drug discovery and development. nih.gov

Historically, the importance of the quinoline core was cemented with the discovery and widespread use of quinine, an alkaloid isolated from the bark of the Cinchona tree, as a potent antimalarial agent. This discovery paved the way for the synthesis of numerous quinoline-based antimalarial drugs, including chloroquine (B1663885) and primaquine, which have been pivotal in the global fight against malaria. nih.gov

Beyond its antimalarial applications, the quinoline moiety is associated with a diverse range of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and anti-HIV activities. nih.govnih.gov The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast library of derivatives with tailored biological functions. For instance, the introduction of a halogen, such as chlorine, at different positions on the quinoline ring has been shown to modulate the compound's biological activity. researchgate.net Specifically, the 8-position of the quinoline nucleus is a site of significant interest for chemical modification to enhance therapeutic potential. nih.gov In the realm of agriculture, quinoline derivatives have also been investigated for their potential use as pesticides and for the protection of cultivated plants.

Role of the Carbohydrazide (B1668358) Functionality in Compound Design

The carbohydrazide group (-CONHNH2) is a versatile functional group that plays a crucial role in the design and synthesis of new compounds in medicinal chemistry. researchgate.net It serves as an important pharmacophore, which is a molecular feature responsible for a drug's pharmacological activity. researchgate.net The presence of the carbohydrazide moiety can significantly influence the biological profile of a molecule.

One of the key roles of the carbohydrazide functionality is its ability to act as a building block for the synthesis of various heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles. researchgate.net These resulting heterocyclic structures often exhibit a wide range of biological activities. Furthermore, the carbohydrazide group itself, and the hydrazone derivatives formed by its condensation with aldehydes or ketones, are known to possess diverse pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. nih.govresearchgate.net The ability of the hydrazide-hydrazone moiety to coordinate with metal ions can also influence the biological activity of the resulting complexes. researchgate.net

Overview of 8-Chloroquinoline-3-carbohydrazide in Scholarly Discourse

Direct and extensive research specifically focused on this compound is limited in publicly available scholarly literature. However, the compound can be understood as a hybrid molecule that combines the significant quinoline scaffold, a chlorine atom at the 8-position, and a carbohydrazide group at the 3-position. Based on the known properties of these individual components, researchers can infer its potential significance and areas for future investigation.

The synthesis of quinoline-3-carbohydrazide (B3054276) derivatives is an active area of research. researchgate.netnih.govnih.gov Typically, these compounds are synthesized from the corresponding quinoline-3-carboxylic acid or its ester. For instance, 8-chloroquinoline-3-carboxylic acid can serve as a precursor. biosynth.com The carbohydrazide is generally formed by reacting the ester with hydrazine (B178648) hydrate (B1144303).

Table 1: Chemical and Physical Properties of 8-Chloroquinoline (B1195068) and Related Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| 8-Chloroquinoline | C₉H₆ClN | 163.60 | Clear yellow to brown liquid | 611-33-6 chemicalbook.com |

| 8-Chloroquinoline-3-carboxylic acid | C₁₀H₆ClNO₂ | 207.61 | Solid | 71082-54-7 biosynth.com |

| Methyl 8-chloroquinoline-3-carboxylate | C₁₁H₈ClNO₂ | 221.64 | Solid | Not available |

Table 2: Reported Biological Activities of Related Quinoline-3-carbohydrazide Derivatives

| Compound Derivative Type | Biological Activity Investigated | Reference |

| 4-Hydroxy-8-trifluoromethyl-quinoline-3-carbohydrazides | Antimicrobial, Antitubercular | nih.gov |

| 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides | Anti-HIV | nih.gov |

| N'-Arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides | Anti-HIV, Antibacterial | nih.gov |

| Quinoline-3-carbohydrazone derivatives | Antimicrobial, Antioxidant | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClN3O |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

8-chloroquinoline-3-carbohydrazide |

InChI |

InChI=1S/C10H8ClN3O/c11-8-3-1-2-6-4-7(10(15)14-12)5-13-9(6)8/h1-5H,12H2,(H,14,15) |

InChI Key |

JJGGRAHTGWPYOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis Strategies

The foundation for the synthesis of 8-chloroquinoline-3-carbohydrazide lies in the efficient preparation of key precursors, namely 2-chloroquinoline-3-carbaldehyde (B1585622) and quinoline-3-carboxylic acid esters. These intermediates provide the necessary functionalities for the subsequent introduction of the hydrazide moiety.

A prominent and widely utilized method for the synthesis of 2-chloroquinoline-3-carbaldehyde derivatives is the Vilsmeier-Haack reaction. ijsr.net This reaction typically involves the formylation of acetanilide (B955) or its substituted analogues using the Vilsmeier reagent, which is generated from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF). niscpr.res.in The reaction proceeds by heating the acetanilide with the Vilsmeier reagent, followed by an aqueous workup to precipitate the 2-chloroquinoline-3-carbaldehyde product. iucr.org The versatility of this method allows for the synthesis of a variety of substituted 2-chloroquinoline-3-carbaldehydes by starting with appropriately substituted anilines. rsc.orgresearchgate.net

The general procedure involves the dropwise addition of POCl₃ to cooled DMF, followed by the addition of the respective acetanilide. ijsr.net The mixture is then heated, and after the reaction is complete, it is poured onto ice to precipitate the product. iucr.org The Vilsmeier-Haack reaction is a powerful tool for constructing the 2-chloroquinoline-3-carbaldehyde framework, which serves as a versatile intermediate for further chemical transformations. rsc.orgtandfonline.comingentaconnect.com The presence of both a chloro group and an aldehyde group allows for a wide range of subsequent reactions.

Table 1: Examples of Synthesized 2-Chloroquinoline-3-carbaldehyde Derivatives

| Starting Acetanilide | Product | Reaction Conditions | Reference |

| N-phenylacetamide | 2-Chloroquinoline-3-carbaldehyde | POCl₃, DMF, 353 K, 15 h | iucr.org |

| Substituted Acetanilides | 6-Substituted-2-chloroquinoline-3-carbaldehydes | POCl₃, DMF, 60°C, 16 h | ijsr.net |

| N-Arylacetamides | 2-Chloro-3-formylquinolines | POCl₃, DMF, 0-5°C then 90°C | niscpr.res.in |

| Acetanilides | 2-Chloro-3-formylquinolines | Vilsmeier reagent (POCl₃/DMF) | nih.gov |

Another critical precursor is the quinoline-3-carboxylic acid ester. A classical and effective method for the synthesis of quinoline (B57606) derivatives, including these esters, is the Gould-Jacobs reaction. wikipedia.orgyoutube.com This reaction involves the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester derivative. wikipedia.org The process begins with the substitution of the ethoxy group by the aniline, followed by a thermally induced cyclization to form the quinoline ring system. wikipedia.orgjasco.ro This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

The Gould-Jacobs reaction can be performed under conventional heating or with microwave irradiation to often improve yields and shorten reaction times. jasco.roresearchgate.net The initial condensation is followed by intramolecular cyclization at elevated temperatures. jasco.ro Subsequent saponification of the resulting ester and decarboxylation can lead to 4-hydroxyquinolines. wikipedia.org However, for the synthesis of this compound, the ester functionality is retained for the subsequent hydrazinolysis step. The synthesis of various substituted quinoline-3-carboxylic acid esters has been achieved using this methodology, providing access to key intermediates for further functionalization. researchgate.netresearchgate.net

Table 2: Synthesis of Quinoline-3-carboxylic Acid Esters via Gould-Jacobs Reaction

| Aniline Derivative | Malonic Ester Derivative | Product | Reference |

| Aniline | Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxyquinoline-3-carboxylate | wikipedia.org |

| Substituted Anilines | Diethyl ethoxymethylenemalonate | Substituted 4-hydroxyquinoline-3-carboxylates | researchgate.net |

Direct Synthesis of this compound and Related Analogues

The direct synthesis of this compound is most commonly achieved through the hydrazinolysis of the corresponding quinoline-3-carboxylic acid ester. This reaction involves treating the ethyl or methyl ester of 8-chloroquinoline-3-carboxylic acid with hydrazine (B178648) hydrate (B1144303). The reaction is typically carried out in a suitable solvent, such as ethanol, and often under reflux conditions. The nucleophilic attack of the hydrazine on the ester carbonyl group, followed by the elimination of an alcohol molecule, leads to the formation of the desired carbohydrazide (B1668358).

This method is a straightforward and efficient way to introduce the hydrazide functionality onto the quinoline scaffold. The resulting this compound is a key building block for the synthesis of a wide array of heterocyclic compounds through derivatization of the hydrazide group.

Derivatization and Scaffold Functionalization

The carbohydrazide moiety in this compound is a versatile functional group that allows for extensive derivatization and the construction of more complex molecular architectures. The primary reactions involve condensation with carbonyl compounds to form Schiff bases and hydrazones, which can then undergo cycloaddition reactions to form a variety of fused heterocyclic systems.

The reaction of this compound with various aldehydes and ketones leads to the formation of the corresponding Schiff bases and hydrazones. chemijournal.com This condensation reaction is typically carried out by refluxing the carbohydrazide with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. rsc.org The resulting N-((8-chloroquinolin-3-yl)carbonyl)hydrazones are valuable intermediates for further synthetic transformations. nih.gov

The synthesis of these derivatives is a common strategy to introduce diverse structural motifs onto the quinoline core. nih.gov For instance, condensation with various aromatic aldehydes provides a library of compounds with different substitution patterns on the phenyl ring. chemijournal.com

Table 3: Examples of Synthesized Schiff Bases and Hydrazones

| Hydrazide | Carbonyl Compound | Product Type | Reference |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Schiff Base | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Phenyl hydrazine | Schiff Base | nih.gov |

| 2-Chloro-3-formyl quinoline | Substituted aromatic aniline | Schiff Base | chemijournal.com |

| Quinoline-2-carbohydrazide | Aryl isothiocyanates | Thiosemicarbazide (B42300) | tandfonline.com |

The Schiff bases and hydrazones derived from this compound are excellent substrates for various cycloaddition reactions, leading to the formation of a diverse range of fused heterocyclic systems. rsc.orgnih.gov These reactions are instrumental in building complex molecular frameworks with potential biological activities.

Pyrazoles: Pyrazoline derivatives can be synthesized by the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine derivatives. nih.gov The chalcones themselves can be prepared from the condensation of an appropriate acetophenone (B1666503) with an aldehyde. Another route to pyrazoles involves the reaction of 1,3-dicarbonyl compounds with hydrazines. youtube.com Furthermore, electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine can yield 4-iodopyrazoles. acs.org Iron-catalyzed synthesis from hydrazones and vicinal diols has also been reported. d-nb.info Pyrazolo[3,4-b]quinolines can be synthesized from 2-chloro-3-acetylquinolines by reaction with hydrazine. mdpi.com

Triazoles: 1,2,4-Triazole-3-thiones can be formed by the cyclization of substituted thiosemicarbazides, which are obtained from the reaction of carbohydrazides with isothiocyanates. tandfonline.com

Oxadiazoles: 5-(Quinolin-2-yl)-1,3,4-oxadiazol-2-amines can be synthesized through the desulfurization of thiosemicarbazides using mercuric oxide. tandfonline.com Alternatively, 1,3,4-oxadiazoles can be formed from the reaction of isoniazid (B1672263) with isothiocyanates. nih.gov

Thiadiazoles: N-substituted-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amines can be prepared by the reaction of thiosemicarbazides with phosphorus oxychloride. tandfonline.com The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is often achieved by the acylation of thiosemicarbazide followed by dehydration. nih.gov

Pyrimidines: Pyrimidine derivatives can be synthesized by the condensation of chalcones with urea, thiourea, or guanidine (B92328) hydrochloride. researchgate.netderpharmachemica.comsemanticscholar.org The chalcones are typically prepared via a Claisen-Schmidt condensation of an aldehyde with a ketone. nih.govresearchgate.net

Azetidinones: Azetidin-2-ones, also known as β-lactams, are commonly synthesized via the cycloaddition reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. chemijournal.comresearchgate.netasianpubs.orgmdpi.com This reaction, often referred to as the Staudinger synthesis, is a versatile method for constructing the four-membered azetidinone ring. mdpi.comderpharmachemica.com

Nucleophilic Substitution Reactions at the Quinoline Core

The quinoline ring system is susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups or when bearing a good leaving group like a halogen. The reactivity of chloroquinolines can be influenced by the position of the chlorine atom. For instance, the 2- and 4-positions are highly activated towards nucleophilic attack due to the electronic influence of the ring nitrogen. youtube.comscribd.com In contrast, substitution at the benzene (B151609) ring portion of the quinoline (positions 5, 6, 7, and 8) is generally less facile.

However, nucleophilic substitution at the C8 position is achievable, often requiring specific conditions. Studies on related compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, demonstrate that the chloro group can be displaced by various nucleophiles. mdpi.comresearchgate.net These reactions, including hydrazination, azidation, and amination, provide pathways to a diverse range of 4-substituted quinolinones. mdpi.comresearchgate.net For 8-chloroquinoline (B1195068) itself, the presence of the chlorine atom makes it a versatile intermediate for further chemical modifications. ontosight.ai The displacement of the chloro group is a key step in synthesizing derivatives with varied biological activities. nih.gov For example, the chloro group at the 7-position of the quinoline ring can be effectively substituted by amino alcohols to create novel analogues of antimalarial drugs. scholaris.ca

The table below summarizes nucleophilic substitution reactions on various chloroquinoline cores, illustrating the types of transformations that could be applied to an 8-chloroquinoline system.

| Starting Material | Nucleophile | Product Type | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

| 2-Chloro-3-formylquinolines | Sodium Hydrosulfide | 2-Thioxo-3-formylquinolines | niscpr.res.in |

| 7-Chloroquinolines | Amino alcohols | 7-(Aminoalkoxy)quinolines | scholaris.ca |

| 2-Chloroquinolines | 1,2,4-Triazole | 2-(1H-1,2,4-triazol-1-yl)quinolines | researchgate.net |

Mechanistic Aspects of Synthetic Pathways

Understanding the mechanisms of the reactions involved in synthesizing this compound is crucial for optimizing reaction conditions and predicting outcomes. The key mechanistic pathways include the Vilsmeier-Haack reaction for forming the quinoline-3-carbaldehyde precursor and subsequent condensation/cyclization steps.

Vilsmeier-Haack Formylation in Quinoline Synthesis

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. orientjchem.org It is particularly instrumental in the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.inresearchgate.netchemijournal.com This reaction provides a direct route to the quinoline-3-carbaldehyde scaffold, a necessary precursor for obtaining the 3-carbohydrazide derivative.

The mechanism proceeds in two main stages:

Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgthieme-connect.com This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org

Electrophilic Attack and Cyclization: The N-arylacetamide substrate attacks the Vilsmeier reagent. Subsequent intramolecular cyclization, driven by the activation from the acetamide (B32628) group, leads to the formation of the quinoline ring. This process involves a dehydration and dehydrohalogenation sequence, ultimately yielding the 2-chloro-3-formylquinoline product upon workup. nih.govthieme-connect.com

The general mechanism for the Vilsmeier-Haack cyclization of an N-arylacetamide is depicted below:

Mechanism of Vilsmeier-Haack Quinoline Synthesis

Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a dichloroiminium ion). HCON(CH₃)₂ + POCl₃ → [ClCH=N⁺(CH₃)₂]PO₂Cl₂⁻

Electrophilic Substitution: The N-arylacetamide attacks the Vilsmeier reagent.

Cyclization: The intermediate undergoes an intramolecular electrophilic attack on the benzene ring.

Dehydration & Aromatization: Loss of water and subsequent elimination of HCl leads to the formation of the stable, aromatic 2-chloro-3-formylquinoline ring system. nih.gov

This method is regioselective and generally provides good yields, especially when the starting N-arylacetamide contains electron-donating groups. niscpr.res.inresearchgate.net

Condensation and Cyclization Mechanisms

The conversion of the 3-formyl or 3-carboxylate group on the quinoline ring to the final carbohydrazide moiety involves condensation reactions. The most direct method involves the reaction of a quinoline-3-carboxylic acid ester with hydrazine hydrate. nih.gov

Alternatively, if starting from a 2-chloro-3-formylquinoline, the aldehyde group readily undergoes condensation with hydrazine hydrate to form the corresponding hydrazone. nih.gov This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.

Mechanism of Hydrazone Formation:

Nucleophilic Attack: The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group on the quinoline ring.

Proton Transfer: A proton is transferred from the hydrazine nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.

Dehydration: The carbinolamine eliminates a molecule of water, resulting in the formation of a carbon-nitrogen double bond (C=N), yielding the stable hydrazone product. nih.gov

Further reactions can lead to more complex fused heterocyclic systems. For example, hydrazones can undergo cyclization reactions to form triazinoquinolines or other fused rings, often promoted by acidic or basic conditions. researchgate.net For instance, condensation of 2-chloroquinoline-3-carbaldehyde with phenylhydrazine (B124118) yields a Schiff base, which can then undergo cycloaddition with chloroacetyl chloride to form azetidinone-fused quinolines. nih.gov Similarly, heating a 2-chloroquinoline-3-carbaldehyde with formamide (B127407) can lead to a pyrrolo[3,4-b]quinolin-3-one via initial condensation followed by intramolecular cyclization and HCl elimination. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 8-Chloroquinoline-3-carbohydrazide by mapping the chemical environments of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides information on the number, environment, and coupling of hydrogen atoms within the molecule. In the ¹H NMR spectrum of a related quinoline (B57606) derivative, signals are observed in the aromatic region, corresponding to the protons of the quinoline ring system. For instance, in (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine, a derivative of quinoline, the aromatic protons appear as multiplets and doublets in the spectrum. iucr.org The protons of the quinoline ring in similar structures typically resonate at specific chemical shifts, which can be used to confirm the structure of this compound. chemicalbook.comchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in the molecule. The spectrum of a quinoline derivative, (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine, shows distinct signals for each carbon atom in the quinoline ring and the attached side chain. iucr.org The chemical shifts of the carbon atoms provide valuable information for confirming the carbon skeleton of this compound. rsc.orgresearchgate.netchemicalbook.comchemicalbook.com

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), offer deeper insights into the molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoline ring system. researchgate.networdpress.com

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton and carbon signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is crucial for confirming the three-dimensional structure. researchgate.net

These 2D NMR methods provide a comprehensive and unambiguous assignment of the NMR data, confirming the connectivity and stereochemistry of this compound. harvard.eduresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum of a similar hydrazide compound, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, shows characteristic absorption bands for N-H stretching (around 3188 cm⁻¹), C=O stretching (around 1670 cm⁻¹), and C=N stretching (around 1608 cm⁻¹). iucr.org The spectrum of this compound is expected to exhibit similar characteristic peaks, confirming the presence of the hydrazide functional group. The presence of the quinoline ring can also be confirmed by characteristic C-H and C=C aromatic stretching vibrations. nist.govresearchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of a quinoline derivative typically shows absorption bands corresponding to π-π* transitions within the aromatic quinoline ring system. researchgate.netresearchgate.netsharif.edunih.gov The specific wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system and can be used to confirm the presence of the quinoline nucleus in this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of a related quinoline derivative, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, the molecular ion peak (M⁺) is observed, confirming its molecular weight. iucr.org For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula. rsc.orguni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. This technique provides unambiguous confirmation of the elemental makeup of a synthesized compound, which is a crucial step in its characterization.

For this compound (C₁₀H₈ClN₃O), HRMS would be expected to yield a molecular ion peak corresponding to its exact calculated mass. While HRMS is a standard characterization method for such novel compounds, specific experimental HRMS data for this compound has not been reported in the reviewed scientific literature. In studies of related quinoline derivatives, HRMS is routinely used to confirm the successful synthesis and verify the molecular formula of the target compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for separating and identifying volatile and thermally stable compounds within a mixture. The gas chromatograph separates the components, and the mass spectrometer generates a unique mass spectrum for each component, which acts as a molecular fingerprint, allowing for its identification.

The applicability of GC-MS to this compound would depend on its volatility and thermal stability. In many cases, derivatization is required to increase the volatility of complex molecules like hydrazides. While GC-MS is a powerful tool for purity assessment and identification, published experimental GC-MS data specifically for this compound are not available in the current scientific literature. The technique has been successfully applied to the analysis of other quinoline derivatives, often to identify them in complex matrices like honey or to characterize newly synthesized related compounds. mdpi.comresearchgate.net

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction provides the most precise and unambiguous structural information for a molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a complete three-dimensional model of the molecular and crystal structure can be generated. This technique is considered the gold standard for structural elucidation.

Although this method is paramount for confirming molecular connectivity and stereochemistry, a single-crystal X-ray structure for this compound has not yet been reported. However, the crystal structures of closely related Schiff base derivatives of quinoline-3-carbohydrazide (B3054276) have been successfully determined. mdpi.comresearchgate.net For instance, the analysis of (E)-N'-(2-chlorobenzylidene) quinoline-3-carbohydrazide (CQ) revealed detailed bond lengths, angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's behavior in the solid state. mdpi.comresearchgate.net

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the substance is used, which generates a characteristic diffraction pattern. This pattern serves as a fingerprint for a specific crystalline phase and is invaluable for confirming the identity of a bulk sample, assessing its purity, and identifying its polymorphic form. rsc.org

The PXRD technique is a standard method for the characterization of bulk crystalline solids. mdpi.com While it is a crucial step in the full characterization of a new compound, specific PXRD data for this compound is not available in the surveyed literature.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₁₀H₈ClN₃O, the theoretical elemental composition can be calculated.

Table 1: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 54.19% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.64% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.00% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.96% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.22% |

| Total | | | | 221.647 | 100.00% |

While experimental data for the title compound is not available, studies on its derivatives show excellent correlation between found and calculated values, confirming their proposed structures. For example, the elemental analysis of (E)-N'-(2,4-dihydroxybenzylidene) quinoline-3-carbohydrazide is presented below. mdpi.com

Table 2: Example Elemental Analysis of a Related Compound: (E)-N'-(2,4-dihydroxybenzylidene) quinoline-3-carbohydrazide (C₁₇H₁₃N₃O₃)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 66.44 | 66.39 |

| Hydrogen (H) | 4.26 | 4.29 |

This close match validates the synthesis and purity of the related compound and illustrates the standard practice for reporting such data. mdpi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to quinoline (B57606) derivatives to understand their geometry, electronic properties, and spectroscopic features. Calculations are often performed using specific functionals and basis sets, such as the B3LYP method with the 6-31G(d,p) or 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost siftdesk.orgnih.govnih.gov.

DFT calculations enable the optimization of the molecular geometry of quinoline derivatives, providing precise information on bond lengths, bond angles, and dihedral angles siftdesk.org. For structures similar to 8-Chloroquinoline-3-carbohydrazide, such as 2-chloroquinoline-3-carboxaldehyde, theoretical calculations have shown good agreement with experimental data, with minor deviations attributed to the fact that theoretical estimations are performed in the gaseous state while experimental results are often obtained in the solid state nih.gov.

Natural Bond Orbital (NBO) analysis is another critical component of electronic structure elucidation performed through DFT. NBO analysis investigates charge delocalization and hyperconjugative interactions within the molecule siftdesk.orgnih.gov. These calculations help in understanding the stability of the molecule arising from these electronic interactions. Furthermore, analyses like the Mulliken charges and Molecular Electrostatic Potential (MEP) maps identify the reactive sites within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) siftdesk.org.

Table 1: Selected Optimized Geometrical Parameters for a Related Compound (2-chloroquinoline-3-carboxaldehyde)

| Parameter | Bond | Theoretical Value (Å) | Experimental Value (Å) |

|---|---|---|---|

| Bond Length | C2–Cl13 | 1.751 | 1.7519 |

| Bond Length | C–O | 1.206 | - |

| Bond Length Range | C–C | 1.375–1.487 | - |

| Bond Length Range | C–H | 1.083–1.112 | - |

Data sourced from studies on a closely related quinoline derivative nih.gov.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties youtube.comwikipedia.org. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons youtube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive uns.ac.rs.

For quinoline derivatives, DFT calculations are used to determine the energies of these frontier orbitals. The distribution of HOMO and LUMO across the molecular structure provides insight into the regions most likely to be involved in chemical reactions researchgate.net. For instance, in related quinoline compounds, the HOMO is often delocalized over the entire molecule, while the LUMO may be concentrated on specific regions, indicating sites susceptible to nucleophilic attack researchgate.net. This analysis of electronic and charge transfer properties is fundamental to predicting the behavior of the compound in various chemical environments siftdesk.org.

Table 2: Frontier Molecular Orbital Energies for Related Quinoline Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5,7-dichloro-8-hydroxyquinoline | Not Specified | Not Specified | Not Specified |

| 5-chloro-7-iodo-8-hydroxyquinoline | Not Specified | Not Specified | Not Specified |

| 8-chlorquinoline 2-carbaldehyde | Not Specified | Not Specified | Not Specified |

Qualitative FMO studies demonstrate chemical stability and charge transfer properties in these related compounds siftdesk.orguns.ac.rs.

DFT calculations serve as a powerful tool for predicting and interpreting spectroscopic data. By computing the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of a molecule siftdesk.orgnih.gov. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule uns.ac.rs. For example, calculations on 2-chloroquinoline-3-carboxaldehyde using the B3LYP/6–311++G(d,p) method have successfully produced vibrational assignments nih.gov. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, aiding in the interpretation of experimental NMR spectra siftdesk.org.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex scielo.org.mx. This method is pivotal in drug discovery for predicting the binding affinity and interaction patterns of a compound within the active site of a biological target. For derivatives of this compound, docking studies have been employed to explore their potential as inhibitors of various enzymes.

A key output of molecular docking is the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the target protein utrgv.edu. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

Studies on N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, which are structurally analogous to the subject compound, have been conducted to assess their potential as HIV-1 integrase inhibitors. These compounds were docked into the active site of the prototype foamy virus (PFV) integrase. The binding affinity energies for these derivatives ranged from -7.3 to -12.8 kcal/mol, with the reference ligand, raltegravir, showing a high affinity of -12.8 kcal/mol nih.gov. In other studies involving different quinoline derivatives targeting the HIV reverse transcriptase protein, docking scores as high as -10.67 were observed, which were better than standard drugs like rilpivirine (-8.56) nih.gov. These findings suggest that the quinoline-3-carbohydrazide (B3054276) scaffold can be effectively accommodated within the active sites of various enzymes, demonstrating promising binding affinities.

Table 3: Binding Affinity/Docking Scores for Quinoline-3-Carbohydrazide Derivatives and Related Compounds

| Compound Series/Derivative | Target Protein | Binding Affinity Range / Score | Reference |

|---|---|---|---|

| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides | HIV-1 Integrase | -7.3 to -12.8 kcal/mol | nih.gov |

| Quinoline derivatives containing pyrimidine moiety | HIV Reverse Transcriptase | -10.23 to -10.67 | nih.gov |

| Raltegravir (Reference) | HIV-1 Integrase | -12.8 kcal/mol | nih.gov |

Beyond predicting binding energy, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces with key amino acid residues in the target's active site.

For quinoline derivatives designed as HIV reverse transcriptase inhibitors, docking studies revealed crucial interactions. For instance, potent compounds exhibited hydrogen bond interactions with the amino acid residue LYS 101 and hydrophobic interactions with TRP229 nih.gov. Similarly, in the study of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives as HIV-1 integrase inhibitors, it was found that all docked compounds occupied a location nearly identical to the co-crystallized ligand. A key interaction motif for this class of inhibitors involves a planar chelating moiety that interacts with Mg²⁺ ions in the active site, along with an aromatic group that orients into a hydrophobic pocket nih.gov. The molecular docking of N-Arylidenequinoline-3-carbohydrazide analogs as β-glucuronidase inhibitors also showed that the most active compounds had superior interactions with amino acid residues compared to the standard inhibitor scielo.org.mxresearchgate.net. These detailed interaction analyses are crucial for structure-based drug design, providing a rationale for optimizing the chemical structure to enhance binding affinity and selectivity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model then serves as a 3D query for searching large compound databases, a process known as virtual screening, to discover new molecules with potential therapeutic effects.

In the context of quinoline derivatives, a pharmacophore model was developed for a series of quinoline-3-carbohydrazide compounds to explore their antioxidant properties. nih.gov This model identified key chemical features necessary for their activity, which included one aromatic ring (RA) and three hydrogen bond acceptors (HBA). nih.gov The aromatic ring is a common feature in many biologically active compounds, providing a scaffold for the spatial arrangement of other functional groups, while hydrogen bond acceptors are crucial for forming interactions with biological targets.

While a specific pharmacophore model for this compound was not detailed in the available research, the model for the parent quinoline-3-carbohydrazide provides a foundational understanding of the important structural motifs. The general approach involves aligning a set of active molecules and extracting the common features responsible for their biological effects.

Virtual screening campaigns have been successfully applied to the broader class of chloroquinoline and quinoline scaffolds to identify inhibitors for various biological targets. For instance, a structure-based virtual screening approach was employed to identify structurally modified ligands of the chloroquinoline scaffold as potential inhibitors of the SARS-CoV-2 main protease. researchgate.netnih.gov This process typically involves several stages, as outlined in the table below, starting from a large library of compounds and progressively filtering them to identify the most promising candidates.

| Stage | Description | Example from Chloroquinoline Screening researchgate.netnih.gov |

|---|---|---|

| Library Preparation | A large database of chemical compounds is prepared for screening. | A dataset of 231,456 molecules based on the chloroquinoline scaffold was designed. |

| Initial Filtering | Compounds are filtered based on drug-like properties, such as Lipinski's rule of five, to remove molecules with poor pharmacokinetic profiles. | After Lipinski filtration, 64,312 molecules remained. |

| Molecular Docking | The remaining compounds are computationally docked into the active site of the target protein to predict their binding affinity and orientation. | The 64,312 molecules were docked into the main protease of SARS-CoV-2. |

| Binding Energy Calculation | The free energy of binding for the docked compounds is calculated using methods like MM-GBSA to rank the potential hits. | MM-GBSA free binding energy was calculated for the docked compounds. |

| ADME Properties Prediction | Absorption, Distribution, Metabolism, and Excretion (ADME) properties are predicted for the top-ranked compounds to assess their potential as drugs. | ADME descriptors were calculated, identifying 12 molecules with properties better than hydroxychloroquine. |

| Molecular Dynamics Simulation | The stability of the ligand-protein complex for the most promising candidates is evaluated using molecular dynamics simulations. | The top 3 molecules were subjected to 100 ns of molecular dynamics simulation to confirm their stability and interactions. |

Structure-Electronic Property Relationship Studies

Computational and theoretical investigations, particularly those employing Density Functional Theory (DFT), provide valuable insights into the relationship between the molecular structure of a compound and its electronic properties. These studies are crucial for understanding the reactivity, stability, and potential biological activity of molecules like this compound.

While specific DFT studies on this compound are not extensively detailed, research on structurally related quinoline derivatives, such as 8-hydroxyquinoline (B1678124) and its chloro derivatives, offers a strong basis for understanding its electronic characteristics. researchgate.net DFT calculations are used to determine various electronic descriptors that help in elucidating the structure-activity relationships.

One of the key aspects investigated is the distribution of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability.

For quinoline-based compounds, the HOMO is often located on the quinoline ring and electron-donating substituents, while the LUMO is typically distributed over the electron-deficient pyridine (B92270) part of the quinoline ring system. In a study on 8-chloro-3-((3-chlorobenzyl)thio)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine, the LUMO was primarily located on the 1,2,4-triazolo[4,3-a]pyridine ring, whereas the HOMO was distributed across the entire molecule, including the quinoline ring, the benzene (B151609) ring, and the thioether group.

The molecular electrostatic potential (MEP) is another important property calculated through DFT. The MEP map provides a visual representation of the charge distribution in a molecule and helps in identifying the regions susceptible to electrophilic and nucleophilic attack. For 8-hydroxyquinoline derivatives, MEP analysis has shown that these molecules possess distinct reactive sites suitable for such interactions. researchgate.net

The electronic properties of the this compound can be inferred from the analysis of its constituent parts. The chloro-substituted quinoline ring is expected to have a significant influence on the electronic distribution. The chlorine atom, being an electronegative substituent, will likely withdraw electron density from the quinoline ring, affecting its reactivity. The carbohydrazide (B1668358) group, with its lone pairs of electrons on the nitrogen and oxygen atoms, can act as a hydrogen bond donor and acceptor, which is a critical feature for biological interactions.

The table below summarizes key electronic properties and their significance, based on findings from related quinoline derivatives.

| Electronic Property | Description | Relevance to this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. Its energy level indicates the molecule's electron-donating ability. | Likely to be distributed over the quinoline ring and the carbohydrazide moiety, influencing its interaction with electron-deficient sites in biological targets. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. Its energy level indicates the molecule's electron-accepting ability. | Expected to be localized on the electron-deficient pyridine part of the quinoline ring, making it susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity. | The magnitude of the gap will determine the chemical reactivity and stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. It identifies positive (electrophilic) and negative (nucleophilic) regions. | The MEP would reveal the reactive sites, with negative potential around the nitrogen and oxygen atoms of the carbohydrazide group and the nitrogen of the quinoline ring, and positive potential around the hydrogen atoms. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A non-zero dipole moment would indicate an asymmetric charge distribution, which can influence its solubility and ability to interact with polar biological targets. |

Investigation of Biological Activity Mechanisms and Molecular Interactions

Mechanisms of Antimicrobial Activity

Quinoline (B57606) derivatives have a long history as antimicrobial agents, from the antimalarial drug chloroquine (B1663885) to the broad-spectrum fluoroquinolone antibiotics. nih.govbiointerfaceresearch.com The functional groups appended to the quinoline core are critical in defining the specific mechanism and spectrum of activity.

A plausible antimicrobial mechanism for 8-Chloroquinoline-3-carbohydrazide is the inhibition of essential bacterial enzymes. Studies on derivatives of quinoline-3-carbohydrazide (B3054276), the core structure of the target compound, have revealed potent antimycobacterial properties. nih.govnih.gov Molecular docking studies of active 4-hydroxy-8-trifluoromethyl-quinoline-3-carbohydrazide derivatives suggest that they may act by inhibiting the enoyl-acyl carrier protein (ACP) reductase (InhA). nih.gov This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system in Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, which are essential for the bacterial cell wall. Inhibition of this pathway disrupts cell wall integrity, leading to bacterial death.

The quinoline nucleus, particularly when substituted at the 8-position, is a well-established metal-chelating scaffold. frontiersin.orgnih.gov 8-Hydroxyquinoline (B1678124) (8-HQ) derivatives, for instance, exert potent antimicrobial effects by binding to essential divalent metal ions such as iron, zinc, and manganese. nih.govmdpi.com This sequestration of metal ions disrupts microbial homeostasis by inhibiting metalloenzymes that are vital for cellular processes. mdpi.com

The 8-chloro-substituted quinoline framework of this compound, in conjunction with the nitrogen and oxygen atoms of the carbohydrazide (B1668358) moiety, likely possesses the ability to coordinate with metal ions. This chelation could disrupt bacterial processes, a mechanism observed in other 8-substituted quinolines which have shown activity against both extracellular and intracellular Gram-negative pathogens. nih.gov The formation of a metal complex with Fe(III) has been shown to enhance the antimicrobial potency of 8-hydroxyquinoline, creating a dual-action mechanism that combines the metal-chelating effect of the ligand with the bactericidal activity of the metal ion. mdpi.com

The antifungal potential of quinoline derivatives has been well-documented. nih.govresearchgate.net Hybrid molecules incorporating a quinoline scaffold have demonstrated notable activity against clinically important fungi, including Cryptococcus neoformans, Candida species, and Aspergillus species. nih.gov

Furthermore, studies on 8-hydroxyquinoline derivatives highlight the importance of the 8-position substituent for antifungal activity. mdpi.com Research has indicated that derivatives with a hydroxyl group at the C-8 position are more active than isomers with the hydroxyl group elsewhere on the ring. mdpi.com While the chloro group in this compound differs electronically from a hydroxyl group, the significance of the 8-position for biological activity is a recurring theme. The carbohydrazide-hydrazone scaffold itself is also found in compounds with significant antifungal properties. researchgate.net

Mechanistic Studies of Anticancer Activity

The quinoline ring is a privileged scaffold in the design of anticancer agents, with derivatives acting through numerous mechanisms including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.org The presence of a chloro-substituent and a hydrazide/hydrazone moiety can significantly enhance this activity. nih.govnih.govnih.gov

A primary mechanism by which quinoline-based compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. arabjchem.org Various analogues of this compound have demonstrated this capability across a range of cancer cell lines.

Role of the Hydrazone Moiety : Hydrazone derivatives of quinolines are recognized as potent apoptosis inducers. nih.gov For instance, certain quinoline-4-carbohydrazide (B1304848) hybrids were specifically designed to trigger apoptosis and were found to upregulate the expression of p53 and the initiator caspase-9 in MCF-7 breast cancer cells. nih.gov

Effect of Chloro-Substitution : Chloroquinolines have a noted capacity to induce apoptosis. nih.gov Specifically, 7-chloroquinoline (B30040) hydrazones have shown potent, submicromolar cytotoxic activity against a broad panel of human cancer cell lines. nih.gov

Influence of 8-Position Substitution : The substitution pattern is critical. Copper complexes of 8-hydroxyquinoline hydrazones have been shown to be potent inducers of apoptosis, an effect linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage. frontiersin.org

The collective evidence suggests that this compound is a strong candidate for inducing apoptosis in cancer cells, likely through pathways involving kinase inhibition, ROS production, or direct DNA interaction. nih.govfrontiersin.orgijmphs.com

Table 1: Apoptotic Activity of Structurally Related Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line | Observed Apoptotic Mechanism/Effect | Source |

|---|---|---|---|

| Quinoline-4-carbohydrazide-acrylamide hybrid (6h) | MCF-7 (Breast) | Upregulated p53 and initiator caspase-9 by 7.4- and 8.7-fold, respectively. | nih.gov |

| Quinoline hydrazone derivative (5) | MCF-7 (Breast) | Induced apoptosis in the pre-G1 phase. | nih.gov |

| 8-Hydroxyquinoline hydrazone copper(II) complexes | A-375 (Melanoma), A-549 (Lung) | Induced cell death by apoptosis, linked to ROS generation and DNA double-strand breaks. | frontiersin.org |

| Pim-1 kinase-inhibiting quinoline derivative (5) | PC-3 (Prostate) | Effectively caused apoptosis and halted the cell cycle. | ijmphs.com |

In addition to inducing apoptosis, many quinoline derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, preventing entry into the next phase of cell division. arabjchem.org This disruption prevents the replication of damaged DNA and can ultimately trigger cell death.

Research on analogous compounds indicates that derivatives of this compound could modulate the cell cycle at various phases:

G1 Phase Arrest : A novel quinoline-4-carbohydrazide-acrylamide hybrid was found to cause significant cell cycle arrest at the G1 phase in MCF-7 cells. nih.gov

S Phase Arrest : A quinoline hydrazone derivative demonstrated the ability to induce cell cycle arrest in the S-phase in MCF-7 and HepG2 cells. nih.gov

G2/M Phase Arrest : Kinesin spindle protein (KSP) inhibitors based on a quinoline scaffold have been shown to cause mitotic arrest, which corresponds to the G2/M phase of the cell cycle. researchgate.net

Table 2: Cell Cycle Modulation by Structurally Related Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line | Phase of Cell Cycle Arrest | Source |

|---|---|---|---|

| Quinoline-4-carbohydrazide-acrylamide hybrid (6h) | MCF-7 (Breast) | G1 Phase | nih.gov |

| Quinoline hydrazone derivative (5) | MCF-7 (Breast), HepG2 (Liver) | Pre-G1 and S Phase | nih.gov |

| Pim-1 kinase-inhibiting quinoline derivative (5) | PC-3 (Prostate) | Effectively halted the cell cycle (phase not specified). | ijmphs.com |

| KSP-inhibiting quinoline derivatives | Cholangiocarcinoma (CCA) cells | Mitotic Arrest (G2/M Phase) | researchgate.net |

Inhibition of Specific Enzymes (e.g., Topoisomerases, Kinases)

The quinoline nucleus is a recognized scaffold in the design of various enzyme inhibitors, a strategy widely used in cancer therapy. While specific studies focusing exclusively on this compound are not extensively detailed in available literature, the activities of related quinoline derivatives provide significant insights into its potential mechanisms.

Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage the topology of DNA during replication and transcription, making them prime targets for anticancer drugs. Certain quinoline-based compounds have been identified as potent inhibitors of Topoisomerase 1 (Top1). nih.gov These inhibitors function by trapping the Top1-DNA cleavage complex (Top1cc), which leads to DNA double-strand breaks and ultimately triggers cell death in cancer cells. nih.gov For instance, a novel class of quinoline inhibitors has been shown to exhibit high potency in inhibiting human Top1 activity, with some compounds demonstrating IC50 values in the nanomolar range. nih.gov The mechanism involves the stabilization of the Top1cc, and unlike established drugs like camptothecin, some of these quinoline derivatives show greater stability in plasma and are not susceptible to efflux pumps like P-glycoprotein 1, suggesting a potential to overcome certain forms of drug resistance. nih.gov Although this data is for other quinoline derivatives, it suggests a plausible avenue of action for this compound.

Kinase Inhibition: Protein kinases are another critical class of enzymes involved in cellular signaling pathways that are often dysregulated in diseases like cancer. researchgate.net The quinoline structure is a key component in numerous kinase inhibitors. researchgate.netresearchgate.net For example, derivatives of quinoline-3-carboxamide, a structure closely related to the carbohydrazide moiety, have been synthesized and evaluated as inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key mediator in the DNA damage response pathway. researchgate.net Similarly, other quinoline derivatives have been investigated as inhibitors of pyruvate (B1213749) kinase M2 (PKM2), an enzyme crucial for the altered metabolism in tumor cells. nih.gov The design of these inhibitors often leverages the ability of the quinoline nitrogen to bind to the hinge region of the kinase's ATP-binding site. researchgate.net While direct evidence for this compound is pending, its structural features suggest it could be investigated for similar kinase-inhibiting properties.

DNA Intercalation Studies

DNA intercalation is a primary mechanism for many antimalarial and anticancer drugs, involving the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxicity. The quinoline ring system, being planar and aromatic, is well-suited for this type of interaction.

The classic antimalarial drug chloroquine, a substituted quinoline, is a well-studied DNA intercalator. nih.gov Research using a combination of optical tweezers, atomic force microscopy, and calorimetric techniques has provided a detailed model of this interaction. nih.gov These studies show that chloroquine inserts its aromatic rings into the DNA duplex, leading to a measurable elongation of the DNA molecule by approximately 0.29 nm per bound ligand. nih.gov This intercalation is an entropically driven process that stabilizes the double helix, increasing its melting temperature (T_m) by about 15°C when saturated. nih.gov This stabilization likely interferes with cellular processes that require strand separation, such as replication and transcription. nih.gov Given the structural similarity, it is highly probable that this compound could also engage in DNA intercalation, a hypothesis that warrants direct experimental verification.

| Parameter | Value for Chloroquine Intercalation | Reference |

| Binding Affinity (K_D) | ~200-360 µM | nih.gov |

| Binding Site Size | ~5 base pairs | nih.gov |

| DNA Elongation per Ligand | 0.29 nm | nih.gov |

| Change in Melting Temp (ΔT_m) | +15 °C (at saturation) | nih.gov |

Modulation of Cell Cycle Regulatory Proteins (e.g., p27kip1)

The cell cycle is a tightly regulated process controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their inhibitors. The protein p27kip1 is a key CDK inhibitor that acts as a tumor suppressor by halting cell cycle progression, primarily at the G1/S transition. scilit.com It is a critical gatekeeper of cell proliferation, and its low expression in cancers often correlates with malignancy. researchgate.net

Despite the known role of various anticancer agents in modulating cell cycle proteins, there is currently a lack of specific research in the public domain detailing the direct interaction between this compound and p27kip1. Studies on other quinoline derivatives have shown effects on the cell cycle, mdpi.com but a direct mechanistic link to p27kip1 for the specific compound has not been established through available search results. This represents an area for future investigation to fully elucidate the compound's potential antiproliferative mechanisms.

Antimalarial Action Mechanisms

Quinoline-based compounds have been a cornerstone of antimalarial therapy for decades. nih.gov The parasite Plasmodium falciparum, during its intraerythrocytic stage, digests the host's hemoglobin, releasing large quantities of toxic free heme. nih.gov The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin, which is biochemically identical to β-hematin. nih.gov

Inhibition of β-Hematin Formation

The primary antimalarial mechanism of action for many quinoline drugs is the inhibition of this detoxification process. nih.govnih.gov By binding to heme, these drugs prevent its polymerization into hemozoin. This leads to an accumulation of toxic free heme within the parasite's digestive vacuole. The buildup of free heme is detrimental to the parasite as it can destabilize and lyse membranes and inhibit the activity of various enzymes, ultimately leading to the parasite's death. nih.gov The 7-chloroquinoline scaffold, structurally analogous to the 8-chloroquinoline (B1195068) core of the title compound, is a well-established pharmacophore for potent antiplasmodial activity, which is strongly linked to this mechanism. mdpi.com

Antioxidant Mechanisms

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidant compounds can mitigate this damage by neutralizing free radicals.

Radical Scavenging Activity

Derivatives of quinoline-3-carbohydrazide and related quinoline-hydrazones have been investigated for their antioxidant properties. nih.govnih.gov The primary mechanism is believed to be radical scavenging, where the compound donates a hydrogen atom or an electron to a free radical, thereby neutralizing it. nih.gov The antioxidant capacity is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test, as well as assays for scavenging superoxide (B77818) and hydroxyl radicals. nih.gov

Studies on quinoline-hydrazone derivatives have shown that they possess antioxidant activity, which is sometimes attributed to the presence of hydroxyl (-OH) groups that can readily donate a hydrogen atom. nih.gov However, the hydrazone moiety itself is also implicated in this activity. scilit.com Pharmacophore modeling of quinoline-3-carbohydrazides has identified key structural features, including hydrogen bond acceptors, that are crucial for their antioxidant effects. nih.govresearchgate.net This suggests that this compound, by virtue of its core structure, likely possesses intrinsic radical scavenging capabilities.

| Assay Type | Mechanism Tested | Reference |

| DPPH Assay | Hydrogen/electron donation to scavenge the DPPH radical. | nih.govnih.gov |

| Superoxide Radical Scavenging | Scavenging of the superoxide anion (O₂⁻•). | nih.gov |

| Hydroxyl Radical Scavenging | Scavenging of the highly reactive hydroxyl radical (HO•). | nih.gov |

Enzyme and Receptor Interaction Studies

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system, such as enzymes and receptors. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.

Binding Site Analysis

While specific binding site analysis for this compound is not extensively detailed in the available literature, molecular modeling studies on analogous compounds, such as 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives, have provided valuable insights. Docking studies of these related compounds with targets like HIV integrase have suggested that the quinoline core and the carbohydrazide linker play crucial roles in orienting the molecule within the enzyme's active site. nih.gov The interactions are often characterized by hydrogen bonding and hydrophobic interactions between the ligand and key amino acid residues of the protein. The chloro substituent at the 8-position of the quinoline ring is expected to influence the electronic properties and steric profile of the molecule, which in turn can affect its binding affinity and selectivity for a particular target. eurochlor.org

Inhibition Kinetics

Studies on various carbohydrazide-containing compounds have demonstrated their potential as enzyme inhibitors. researchgate.net The mechanism of inhibition can vary, ranging from competitive to non-competitive or mixed-type inhibition, depending on the specific enzyme and the chemical structure of the inhibitor. Kinetic studies are essential to elucidate these mechanisms and to determine the inhibition constants (e.g., Kᵢ), which provide a quantitative measure of the inhibitor's potency. For quinoline-carbohydrazide derivatives, the hydrazide moiety can act as a key interacting group, potentially forming coordination bonds with metal ions in the active sites of metalloenzymes or participating in hydrogen bonding networks that stabilize the enzyme-inhibitor complex.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule influences its biological activity. oncodesign-services.comcollaborativedrug.com By systematically modifying different parts of a molecule and evaluating the resulting changes in biological potency, researchers can identify key pharmacophoric features and guide the optimization of lead compounds. oncodesign-services.com

Influence of Substituents on Biological Potency

The nature and position of substituents on the quinoline ring and any appended moieties can have a profound impact on the biological activity of this compound analogs. The chlorine atom at the 8-position, for instance, is a lipophilic and electron-withdrawing group that can enhance membrane permeability and modulate the electronic environment of the quinoline system. eurochlor.org

In studies of related 4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives, the introduction of different substituents on a phenyl ring attached to the carbohydrazide moiety led to significant variations in anti-HIV activity. nih.gov For example, a 4-fluorobenzoyl group was found to be the most potent among a series of tested compounds. nih.gov This highlights the importance of the electronic and steric properties of the substituents in determining biological efficacy.

Table 1: Illustrative Structure-Activity Relationship of Substituted Quinoline-Carbohydrazide Analogs

| Compound/Analog | R-Group on Phenyl Ring | Biological Activity (Illustrative) |

| Analog A | 4-Fluoro | High |

| Analog B | 4-Chloro | Moderate |

| Analog C | 4-Nitro | Low |

| Analog D | Unsubstituted | Moderate |

This table is for illustrative purposes and based on general SAR principles and findings from related compound series.

Role of the Carbohydrazide Linker in Biological Activity

The carbohydrazide linker (-CONHNH₂), which connects the quinoline core to other chemical moieties, is not merely a spacer but an active participant in the biological activity of these compounds. chemicalbook.com This functional group is capable of forming multiple hydrogen bonds, which can be critical for anchoring the molecule to its biological target. nih.gov

Furthermore, the carbohydrazide group can serve as a versatile synthetic handle for the introduction of various substituents, allowing for the exploration of a wide chemical space to optimize biological activity. chemicalbook.com In the context of HIV integrase inhibition by related quinoline derivatives, the distance between a substituted phenyl moiety and the carbohydrazide group was found to be a critical parameter for optimal interaction with the enzyme's catalytic site. nih.gov This underscores the linker's role in defining the spatial arrangement of key pharmacophoric elements. The inherent chemical properties of the hydrazide group, including its coordinating ability, also contribute to the diverse biological profiles observed in this class of compounds. chemicalbook.com

Potential Academic and Research Applications

Development of Chemical Probes for Biological Systems

The scaffold of 8-Chloroquinoline-3-carbohydrazide is instrumental in the development of new chemical probes for investigating biological systems. The carbohydrazide (B1668358) functional group serves as a versatile handle for synthesizing more complex molecules, particularly hydrazones. Hydrazones derived from quinoline (B57606) moieties, and their subsequent metal complexes, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. researchgate.netmdpi.comresearchgate.net

The process typically involves the condensation of the carbohydrazide with various aldehydes or ketones to form Schiff base ligands. These ligands can then chelate with transition metal ions to form stable complexes. mdpi.comjptcp.com The biological activity of these resulting metal complexes is often enhanced compared to the free ligands, a phenomenon attributed to principles such as Overtone's concept and Tweedy's chelation theory. researchgate.net The metal ion can facilitate the transport of the organic moiety across cell membranes, leading to more effective interaction with biological targets. researchgate.net For instance, copper (II) and zinc (II) complexes of quinoline hydrazone derivatives have been synthesized and evaluated against Mycobacterium tuberculosis, with some compounds showing significant inhibitory activity. researchgate.net

The 8-chloro substituent on the quinoline ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its bioavailability and interaction with specific biological targets. This makes this compound a key starting material for creating libraries of potential therapeutic agents or diagnostic tools.

Scaffold for Novel Ligand Design in Coordination Chemistry

In the field of coordination chemistry, this compound is a highly effective scaffold for designing novel ligands. The carbohydrazide moiety is readily converted into hydrazone Schiff bases through reaction with carbonyl compounds. mdpi.com These resulting ligands are often multidentate, possessing multiple donor atoms that can coordinate with a central metal ion.

Research has shown that Schiff bases derived from quinoline-3-carbohydrazide (B3054276) can coordinate to metal ions in several ways. Typically, coordination occurs through the azomethine nitrogen and the carbonyl oxygen. mdpi.comjptcp.com Depending on the specific Schiff base and reaction conditions, the quinoline nitrogen may also participate in coordination, allowing the ligand to act in a tridentate fashion. jptcp.com The formation of stable five- or six-membered chelate rings with the metal ion is a key feature of these ligands.

A study on Schiff bases prepared from quinoline-3-carbohydrazide and various benzaldehydes investigated their coordination with several transition metals, including Cu(II), Ni(II), Co(II), and Cr(III). mdpi.com Spectroscopic analysis, such as FTIR and NMR, confirmed that the ligands coordinate to the metal ions primarily via the azomethine nitrogen and carbonyl oxygen. mdpi.com The presence of the chloro group at the 8-position of the quinoline ring influences the electron density of the entire system, which in turn affects the stability and the spectroscopic and electrochemical properties of the resulting metal complexes. This allows for the fine-tuning of the complexes for specific applications, such as catalysis or as models for biological systems.

Table 1: Coordination Behavior of Quinoline-3-Carbohydrazide Derived Schiff Bases

| Ligand Type | Metal Ions Studied | Typical Coordination Sites |

|---|---|---|

| Quinoline-3-carbohydrazide Schiff Bases | Cu(II), Ni(II), Co(II), Cr(III), Fe(III), Cd(II) | Azomethine Nitrogen, Carbonyl Oxygen |

| Isatinic Quinolyl Hydrazone | Fe(III), Co(II), Ni(II), Cu(II), VO(II), Pd(II) | (NNO)2-, (NO)-, (NO) |

| Quinoline Hydrazone Derivatives | Cu(II), Zn(II) | Not specified, complex formation confirmed |

This table is generated based on findings from multiple sources. researchgate.netmdpi.comnih.gov

Advanced Reagents in Organic Synthesis

This compound serves as an advanced reagent and a key building block in organic synthesis for the creation of more complex heterocyclic systems. Its synthesis typically originates from the corresponding 8-chloroquinoline-3-carbaldehyde, which is itself a versatile precursor. nih.govrsc.org

The primary utility of this compound in synthesis lies in the reactivity of its hydrazide group (-CONHNH2). This group readily undergoes condensation reactions with a wide range of aldehydes and ketones to form N-acylhydrazones (a type of Schiff base). mdpi.comrsc.org This reaction is a fundamental step in constructing larger molecules that incorporate the quinoline scaffold.

These resulting hydrazones are not merely final products but are valuable intermediates for further transformations. They can be used in cyclization reactions to form various five- and six-membered heterocyclic rings, such as pyrazoles, triazoles, or oxadiazoles, fused to or substituted on the quinoline core. The quinoline nucleus is a core structure in many natural products and pharmacologically active compounds, and this synthetic route provides an efficient way to access novel derivatives. rsc.orgnih.gov For example, a related precursor, 2-chloroquinoline-3-carbaldehyde (B1585622), is used to synthesize fused pyrrolo[3,4-b]quinolinone systems. rsc.org

Exploration in Materials Science Research

The application of this compound in materials science is an emerging area of research. The exploration is based on the inherent properties of the quinoline ring and its ability to form stable, well-defined metal complexes and supramolecular assemblies. Quinoline itself is a well-known scaffold in functional materials due to its photophysical properties and thermal stability. nih.govacs.org

Ligands based on the quinoline framework are known to participate in π–π stacking interactions, which can be used to direct the self-assembly of molecules into ordered, higher-dimensional architectures. rsc.org A Cambridge Structural Database search revealed that π–π stacking is a common interaction in metal complexes of functionalized quinoline ligands, leading to the formation of dimers or more extensive networks. rsc.org

By using this compound to form Schiff base ligands and subsequently metal complexes, it is possible to design and synthesize novel coordination polymers or metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as luminescence, selective gas adsorption, or catalysis. The 8-chloro substituent and the potential for hydrogen bonding via the hydrazone linkage provide additional tools for controlling the solid-state packing and, consequently, the bulk properties of the material. The fluorescence properties observed in some quinoline hydrazone derivatives and their metal complexes further suggest their potential use in the development of chemical sensors or light-emitting materials. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 8-Chloroquinoline-3-carbohydrazide, and how are intermediates characterized?

Answer:

The synthesis typically involves sequential functionalization of the quinoline core. A common approach is:

Chlorination : Introduce chlorine at the 8-position via electrophilic substitution using reagents like PCl₃ or SOCl₂ under anhydrous conditions.

Carbohydrazide Formation : React the 3-carboxylic acid derivative with hydrazine hydrate in ethanol or methanol at reflux (60–80°C) for 6–12 hours.

Intermediates are characterized using 1H/13C NMR (to confirm substitution patterns) and FT-IR (to verify hydrazide N–H stretches at ~3200 cm⁻¹ and C=O at ~1650 cm⁻¹). Final purity is assessed via HPLC (>95% purity) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Discrepancies often arise from variations in:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), solvent carriers (DMSO vs. PBS), or incubation times. Standardize protocols using guidelines like CLSI M07-A10 for antimicrobial assays.

- Structural Confirmation : Verify derivative structures with X-ray crystallography (for unambiguous stereochemistry) and HRMS to rule out impurities.

- Dose-Response Validation : Perform dose-escalation studies (0.1–100 µM) with triplicate replicates to confirm IC₅₀ trends. Cross-reference with PubChem bioactivity data .